molecular formula C8H7Br2NO2 B8224644 Methyl 5-bromo-2-(bromomethyl)nicotinate

Methyl 5-bromo-2-(bromomethyl)nicotinate

Cat. No.: B8224644
M. Wt: 308.95 g/mol
InChI Key: KHUUMTSBLWWBMT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and bromomethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(bromomethyl)nicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-methylnicotinate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in a solvent like carbon tetrachloride. The reaction mixture is refluxed for several hours to achieve the desired bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or amines.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(bromomethyl)nicotinate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme inhibition and protein modification. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxynicotinate
  • Methyl 5-bromo-2-methylnicotinate
  • Ethyl 5-bromo-2-methylnicotinate

Uniqueness

Methyl 5-bromo-2-(bromomethyl)nicotinate is unique due to the presence of both bromine and bromomethyl groups on the nicotinate structure. This dual substitution enhances its reactivity and versatility in chemical synthesis compared to similar compounds that may only have a single bromine or methoxy group .

Properties

IUPAC Name

methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUMTSBLWWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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